molecular formula C8H2F5N B1411610 3,5-Difluoro-2-(trifluoromethyl)benzonitrile CAS No. 1806397-97-6

3,5-Difluoro-2-(trifluoromethyl)benzonitrile

Cat. No.: B1411610
CAS No.: 1806397-97-6
M. Wt: 207.1 g/mol
InChI Key: UXLLZZMWGQHYGN-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-(trifluoromethyl)benzonitrile is an aromatic nitrile compound characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2-(trifluoromethyl)benzonitrile typically involves the fluorination of aromatic compounds One common method includes the reaction of 3,5-difluorobenzonitrile with trifluoromethylating agents under controlled conditions

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

    Reduction Products: Primary amines.

    Oxidation Products: Carboxylic acids.

Scientific Research Applications

3,5-Difluoro-2-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes or receptors to exert its effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)benzonitrile
  • 2,3-Difluoro-6-(trifluoromethyl)benzonitrile
  • 3,5-Bis(trifluoromethyl)benzonitrile

Comparison: 3,5-Difluoro-2-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group, which influences its reactivity and physical properties

Biological Activity

3,5-Difluoro-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of multiple fluorine atoms and a nitrile group enhances its reactivity and biological profile, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, along with structure-activity relationship (SAR) studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H2F5N\text{C}_8\text{H}_2\text{F}_5\text{N}

This structure features:

  • Benzonitrile backbone
  • Trifluoromethyl group at the 2-position
  • Fluorine substitutions at the 3 and 5 positions

Antibacterial Activity

Research indicates that fluorinated compounds often exhibit significant antibacterial properties. In particular, studies have shown that compounds with trifluoromethyl substitutions can enhance antibacterial efficacy against various strains of bacteria.

Table 1: Antibacterial Activity of Fluorinated Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
This compoundS. aureusTBD
Reference Compound (Ampicillin)E. coli4 µg/mL
Reference Compound (Ampicillin)S. aureus8 µg/mL

Case Study: A study conducted by Shanmugam et al. demonstrated that fluorinated aldimines, structurally similar to this compound, exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The substitution of fluorine atoms at specific positions was crucial for enhancing antibacterial activity. The MIC values obtained were comparable to standard antibiotics such as ampicillin .

Anticancer Activity

The anticancer potential of fluorinated compounds is another area of significant interest. The incorporation of trifluoromethyl groups has been linked to improved selectivity and potency against cancer cell lines.

Table 2: Anticancer Activity of Fluorinated Compounds

CompoundCancer Cell LineIC50 (µM)
This compoundA431 (human epidermoid carcinoma)TBD
Reference Drug (Doxorubicin)A4310.5
Reference Drug (Doxorubicin)U251 (human glioblastoma)0.4

Research Findings: In a comparative study, fluorinated compounds similar to this compound showed promising results in inhibiting cell proliferation in various cancer cell lines. The SAR studies indicated that the presence of electron-withdrawing groups like trifluoromethyl significantly enhances the anticancer activity .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that the position and number of fluorine atoms significantly influence the biological activity of benzonitrile derivatives. For instance:

  • Trifluoromethyl groups are known to enhance lipophilicity and metabolic stability.
  • Fluorine at the ortho or para positions can lead to increased potency against specific biological targets.

These modifications are essential for optimizing the pharmacological profile of compounds like this compound.

Properties

IUPAC Name

3,5-difluoro-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5N/c9-5-1-4(3-14)7(6(10)2-5)8(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLLZZMWGQHYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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